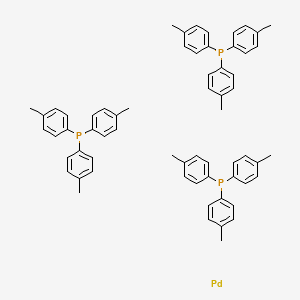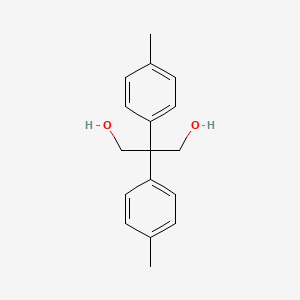
1,3-Propanediol, 2,2-di-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-di-p-tolyl- is an organic compound with the molecular formula C19H22N2O4. This compound is characterized by the presence of two p-tolyl groups attached to the central carbon atom of the 1,3-propanediol backbone. It is a colorless, viscous liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-di-p-tolyl- can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-propanediol with p-tolyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-di-p-tolyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-di-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The p-tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Propanediol, 2,2-di-p-tolyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its unique structure allows it to interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with a similar backbone but lacking the p-tolyl groups.
2,2-Diethyl-1,3-propanediol: Another derivative with ethyl groups instead of p-tolyl groups.
1,3-Propanediol di-p-tosylate: A related compound with tosylate groups attached to the diol.
Uniqueness
1,3-Propanediol, 2,2-di-p-tolyl- is unique due to the presence of the p-tolyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specialized applications in polymer synthesis and other industrial processes .
Properties
CAS No. |
25451-09-6 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-13-3-7-15(8-4-13)17(11-18,12-19)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
InChI Key |
AOBZBJVTSNDERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)(CO)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



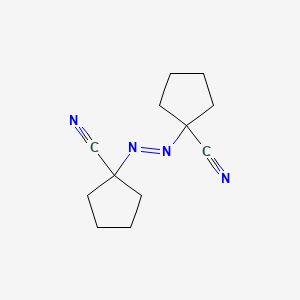
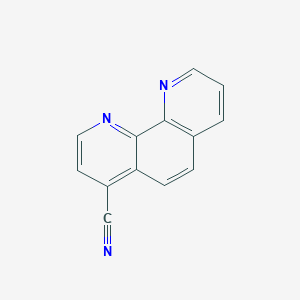
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
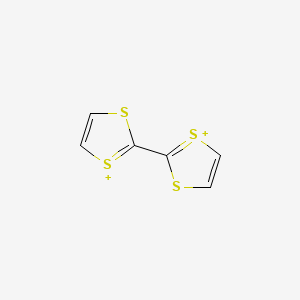
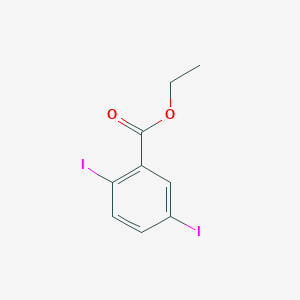
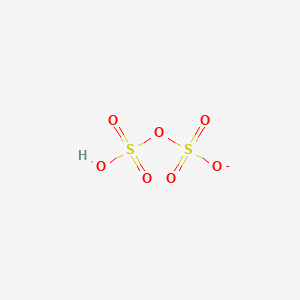
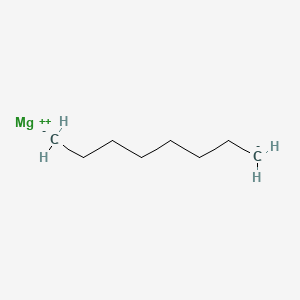
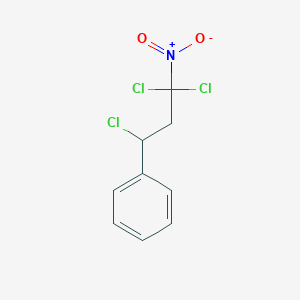
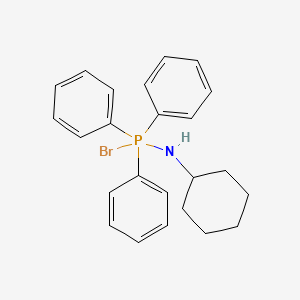
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
